molecular formula C5H9BrO B3258693 1-(Bromomethyl)cyclobutan-1-ol CAS No. 30800-70-5

1-(Bromomethyl)cyclobutan-1-ol

Cat. No.: B3258693
CAS No.: 30800-70-5
M. Wt: 165.03 g/mol
InChI Key: SVGOIPSCCKVQBW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclobutan-1-ol is an organic compound with the molecular formula C5H9BrO and a molecular weight of 165.03 g/mol . It is characterized by a cyclobutane ring substituted with a bromomethyl group and a hydroxyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclobutan-1-ol can be synthesized through the bromination of cyclobutanol. One common method involves the reaction of cyclobutanol with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction typically proceeds at low temperatures to prevent over-bromination and to ensure high yield and purity of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The process may also involve purification steps such as distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to form cyclobutanemethanol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Bromomethyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutane derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that target specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclobutan-1-ol involves its reactivity due to the presence of both the bromomethyl and hydroxyl groups. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

    1-(Chloromethyl)cyclobutan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(Hydroxymethyl)cyclobutan-1-ol: Similar structure but with a hydroxymethyl group instead of bromomethyl.

    Cyclobutanol: The parent compound without any substituents.

Uniqueness: 1-(Bromomethyl)cyclobutan-1-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in reactions requiring a good leaving group, such as nucleophilic substitutions .

Properties

IUPAC Name

1-(bromomethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-4-5(7)2-1-3-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGOIPSCCKVQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30800-70-5
Record name 1-(bromomethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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